molecular formula C13H15FN4O2S B2582399 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 1797719-39-1

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-fluorobenzenesulfonamide

Cat. No.: B2582399
CAS No.: 1797719-39-1
M. Wt: 310.35
InChI Key: PYSXADOIGITTTH-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a dimethylamino group and a 2-fluorobenzenesulfonamide moiety. This compound is part of a broader class of heterocyclic sulfonamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and kinase inhibitory properties. The dimethylamino group enhances solubility and bioavailability, while the fluorine atom on the benzene ring may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S/c1-18(2)13-7-8-15-12(17-13)9-16-21(19,20)11-6-4-3-5-10(11)14/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSXADOIGITTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-fluorobenzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Fluorobenzenesulfonamide Moiety: The final step involves the sulfonation of the pyrimidine derivative with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Dimethylamine in ethanol or fluorobenzenesulfonyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-fluorobenzenesulfonic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamide-Pyrimidine Derivatives

Compound Name Pyrimidine Substituents Sulfonamide Substituents Additional Functional Groups
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-fluorobenzenesulfonamide (Target) 4-(Dimethylamino), 2-(methyl linker) 2-Fluorobenzene None
Example 53 () 4-Amino, 1H-pyrazolo[3,4-d]pyrimidine 2-Fluoro-N-isopropylbenzamide Chromen-4-one, fluorophenyl
3f () Pyrimidin-2-yl 4-(Dimethylamino)benzylidene Nitrobenzylideneamino
Osimertinib () Pyrimidin-2-yl (with indole moiety) Methanesulfonate Acrylamide, methoxy, dimethylamino

Key Observations :

  • Unlike Osimertinib, which includes an acrylamide group for covalent kinase inhibition, the target compound relies on non-covalent interactions via its sulfonamide and dimethylamino groups.

Key Observations :

  • The target compound’s synthesis may share similarities with and , which use straightforward condensation or substitution reactions. In contrast, employs transition metal catalysis, which increases cost and complexity.

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (Predicted)
Target Compound Not reported ~350 (estimated) Moderate (polar groups)
Example 53 () 175–178 589.1 Low (bulky substituents)
3f () 275–277 ~400 (estimated) Low (crystalline)
Osimertinib () N/A 595.71 (mesylate) High (pharmaceutical grade)

Key Observations :

  • Higher melting points in (275–277°C) suggest stronger crystalline packing due to planar benzylideneamino groups, whereas the target compound may exhibit lower thermal stability.

Key Observations :

  • highlights sulfonamide-pyrimidine hybrids as antimicrobial agents, a direction yet to be explored for the target compound.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-fluorobenzenesulfonamide is a synthetic organic compound classified within the sulfonamide family. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H15FN4O2S. The structure features a pyrimidine ring, a dimethylamino group, and a fluorobenzenesulfonamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It has been investigated for its potential as an enzyme inhibitor , particularly in pathways related to cancer and inflammation. The binding affinity and inhibition kinetics are crucial for understanding how this compound exerts its effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : Interaction with receptors can lead to changes in signaling pathways, impacting cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by targeting specific signaling pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro.
  • Neurological Implications : There is emerging evidence that suggests possible interactions with neurotransmitter systems, potentially influencing conditions like anxiety or depression.

In Vitro Studies

Several studies have explored the biological activity of this compound in vitro. For example:

  • A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines at low micromolar concentrations.
Cell LineIC50 (µM)Effect
A549 (Lung)5.6Inhibition of growth
MCF7 (Breast)3.9Induction of apoptosis
HeLa (Cervical)4.5Cell cycle arrest

Comparative Analysis with Similar Compounds

To provide context, a comparison with other sulfonamide derivatives can be insightful:

Compound NameBiological ActivityIC50 (µM)
N-(4-(dimethylamino)pyrimidin-2-yl)methyl)-2-fluorobenzenesulfonamideAnticancer, Anti-inflammatory3.9
SulfanilamideAntimicrobial10
CelecoxibCOX-2 Inhibitor0.5

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